Ethyl-2,2,2-d3-amine HCl
Overview
Description
Ethyl-2,2,2-d3-amine HCl is a deuterated analog of ethanamine hydrochloride, where the hydrogen atoms at the second carbon position are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-2,2,2-d3-amine HCl typically involves the deuteration of ethanamine. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes often utilize deuterated reagents and catalysts to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques to obtain the desired compound in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Ethyl-2,2,2-d3-amine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.
Reduction: It can be reduced to form deuterated amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms are retained.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include deuterated aldehydes, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl-2,2,2-d3-amine HCl has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl-2,2,2-d3-amine HCl involves its interaction with molecular targets through isotopic effects. The presence of deuterium alters the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This isotopic substitution can affect enzyme-substrate interactions, metabolic pathways, and the stability of chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanamine;hydrochloride: A fluorinated analog with different electronic properties.
2,2,2-Trichloroethanamine;hydrochloride: A chlorinated analog with distinct reactivity.
2,2,2-Trideuterioethanol: A deuterated alcohol with similar isotopic properties.
Uniqueness
Ethyl-2,2,2-d3-amine HCl is unique due to its specific isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways. Its deuterium atoms offer distinct advantages in tracing studies and kinetic analyses, making it a valuable tool in various scientific disciplines.
Properties
IUPAC Name |
2,2,2-trideuterioethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBDWHCCBGMXKG-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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